2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-bromophenyl)quinazolin-4(3H)-one
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Overview
Description
This compound is a member of the quinazoline family, known for its diverse range of biological activities. The structural core of quinazolines often serves as the backbone for various drugs, especially in cancer treatment. This particular compound features a brominated indole moiety fused with a quinazoline structure, lending it unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally involves multiple steps, starting with the preparation of the quinazolinone core, followed by bromination and subsequent cyclization. A common approach might involve:
Reacting anthranilic acid with acetic anhydride to form 2-methyl-4(3H)-quinazolinone.
Brominating the quinazolinone derivative using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform.
Condensing the brominated quinazolinone with an indole derivative under basic conditions (e.g., potassium carbonate in DMF) to yield the final product.
Industrial Production Methods
On an industrial scale, continuous flow reactors might be employed to ensure better yield and reproducibility. Automation of bromination and condensation steps can optimize the process efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation at the indole moiety.
Reduction: : Reduction reactions might target the quinazoline ring, potentially yielding hydroquinazoline derivatives.
Substitution: : Electrophilic substitution reactions can occur at the bromine sites.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Catalytic hydrogenation (e.g., palladium on carbon) can be employed.
Substitution: : Nucleophilic substitution with amines or thiols in polar aprotic solvents.
Major Products
Oxidation typically leads to quinazoline N-oxides. Reduction may yield hydroquinazolines. Substitution often results in varied functionalized quinazoline derivatives.
Scientific Research Applications
Chemistry
Used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate.
Biology
Investigated for its potential anticancer properties due to its ability to inhibit specific enzymes critical for cancer cell survival.
Medicine
Derivatives have shown promise in preclinical trials for treating various cancers by targeting cell signaling pathways.
Industry
Utilized in the development of new materials and dyes due to its stable structure and reactivity.
Mechanism of Action
This compound’s biological activity is primarily attributed to its ability to interact with molecular targets like kinases. The brominated indole and quinazoline moieties enable binding to enzyme active sites, inhibiting their activity and disrupting cellular processes.
Comparison with Similar Compounds
Compared to other quinazoline derivatives, this compound's dual bromination enhances its reactivity and potential binding affinity to biological targets. Similar compounds include:
4-Aminoquinazolines: : Known for their role in developing epidermal growth factor receptor (EGFR) inhibitors.
Quinazoline-2,4-diones: : Exhibit strong antibacterial properties.
In essence, this compound stands out due to its unique bromine-substituted structure, making it a valuable candidate in scientific research and potential therapeutic applications.
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Properties
Molecular Formula |
C23H13Br2N3O2 |
---|---|
Molecular Weight |
523.2 g/mol |
IUPAC Name |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-(4-bromophenyl)quinazolin-4-one |
InChI |
InChI=1S/C23H13Br2N3O2/c24-13-5-8-15(9-6-13)28-21(26-19-4-2-1-3-16(19)23(28)30)12-18-17-11-14(25)7-10-20(17)27-22(18)29/h1-12H,(H,27,29)/b18-12- |
InChI Key |
KUNIEZNEZNHFRG-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=C3C4=C(C=CC(=C4)Br)NC3=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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